(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)(4-phenylpiperazin-1-yl)methanone
Overview
Description
(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at the 7th position and a phenyl group at the 5th position Additionally, it features a methanone group linked to a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the reaction of 5-aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Substitution Reactions: The next step involves the introduction of the methyl and phenyl groups at the 7th and 5th positions, respectively. This can be accomplished through electrophilic aromatic substitution reactions using methylating and phenylating agents.
Formation of the Methanone Group: The methanone group can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Attachment of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the methanone intermediate and phenylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)(4-phenylpiperazin-1-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including receptors and enzymes.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.
Industrial Applications: It may have applications in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol
- 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-
Uniqueness
(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)(4-phenylpiperazin-1-yl)methanone is unique due to its specific substitution pattern and the presence of the phenylpiperazine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-18-16-21(19-8-4-2-5-9-19)25-23-17-22(26-29(18)23)24(30)28-14-12-27(13-15-28)20-10-6-3-7-11-20/h2-11,16-17H,12-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKYSEDDBCCGEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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